

A Comprehensive Technical Guide to 4-fluoro MBZP

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **4-fluoro MBZP** (1-[(4-fluorophenyl)methyl]-4-methyl-piperazine), a novel psychoactive substance belonging to the piperazine class. This guide is intended for research, forensic, and drug development applications.

Chemical and Physical Properties

4-fluoro MBZP is a derivative of benzylpiperazine (BZP) and is categorized as a stimulant.[1] [2] It is one of three fluorinated isomers of MBZP, but as of recent reports, only the 4-fluoro isomer has been identified in drug materials.[1][2] The fundamental physicochemical properties of **4-fluoro MBZP** are summarized below.



Property	Value
CAS Number	144734-44-1[1]
Formal Name	1-[(4-fluorophenyl)methyl]-4-methyl-piperazine
Synonyms	4-Fluoro-MBZP, 4-Fluoro- Methylbenzylpiperazine
Chemical Formula	C12H17FN2
Molecular Weight	208.3 g/mol
Purity	≥98%
Appearance	Green tablet (as reported in a street sample), solid
Solubility	Methanol: 10 mg/mL
InChl Key	KFMDNJJTGINMCS-UHFFFAOYSA-N

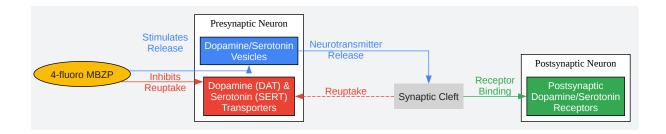
Pharmacological Profile

While the specific activity and potency of **4-fluoro MBZP** have not been extensively studied, its structural similarity to other benzylpiperazines suggests a stimulant effect on the central nervous system. It is presumed to act by stimulating the release and inhibiting the reuptake of key neurotransmitters, primarily dopamine and serotonin. This dual action is characteristic of many psychoactive piperazine derivatives. Additionally, **4-fluoro MBZP** is used in research to study the 5-HT2 receptors in the central nervous system.

Legal Status: As of the latest reports, **4-fluoro MBZP** is not a scheduled substance in the United States.

The diagram below illustrates the hypothesized mechanism of action for **4-fluoro MBZP** at a synaptic level, based on its structural relationship to BZP.





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Caption: Proposed mechanism of **4-fluoro MBZP** at the synapse.

Experimental Protocols

The following sections detail methodologies for the synthesis and analytical confirmation of **4-fluoro MBZP** and related compounds.

While a specific synthesis protocol for **4-fluoro MBZP** is not detailed in the provided literature, a general one-pot, one-step procedure for monosubstituted piperazine derivatives has been described and is applicable. This method is cost-effective and results in high yields.

General Procedure:

- Formation of Piperazine-1-ium Salt: The synthesis is based on the in-situ formation of a piperazine-1-ium salt. This is achieved by either dissolving free piperazine in acetic acid to form piperazine monoacetate or by reacting free piperazine with piperazine dihydrochloride in methanol to yield piperazine monohydrochloride.
- Reaction with Benzyl Halide: The appropriate benzyl halide (in this case, 4-fluorobenzyl chloride) is then added to the reaction mixture.
- Reaction Conditions: The reaction proceeds at room temperature or under reflux, depending on the specific reactants.



 Work-up and Purification: Following the reaction, the product is isolated and purified using standard laboratory techniques, such as extraction and crystallization.

A more specific, though related, synthesis for 1-[4-(4-fluorobenzyl)piperazin-1-yl]-2-phenylethan-1-one derivatives involves coupling 1-(4-fluorobenzyl)piperazine with acyl chlorides.

Detailed Protocol for Acyl Chloride Coupling:

- A solution of 1-(4-fluorobenzyl)piperazine (1.03 mmol) in dichloromethane (2 mL) is prepared.
- A mixture of N,N-diisopropylethylamine (DIPEA) (1.54 mmol) and the appropriate acyl chloride (1.13 mmol) is added dropwise to the piperazine solution.
- The reaction is stirred at room temperature for 5 hours.
- The reaction is quenched with methanol (2 mL).
- Water is added, and the mixture is extracted with dichloromethane (3 x 10 mL).
- The combined organic phases are dried with anhydrous Na₂SO₄, filtered, and concentrated to yield the product.

The identity of **4-fluoro MBZP** in laboratory samples is typically confirmed through a combination of chromatographic and spectrometric techniques, with comparison to a certified reference standard.

Instrumentation and Procedure:

- Reference Standard: A reference material for 4-fluoro MBZP is acquired from a chemical supplier (e.g., Cayman Chemical).
- Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) are commonly used.



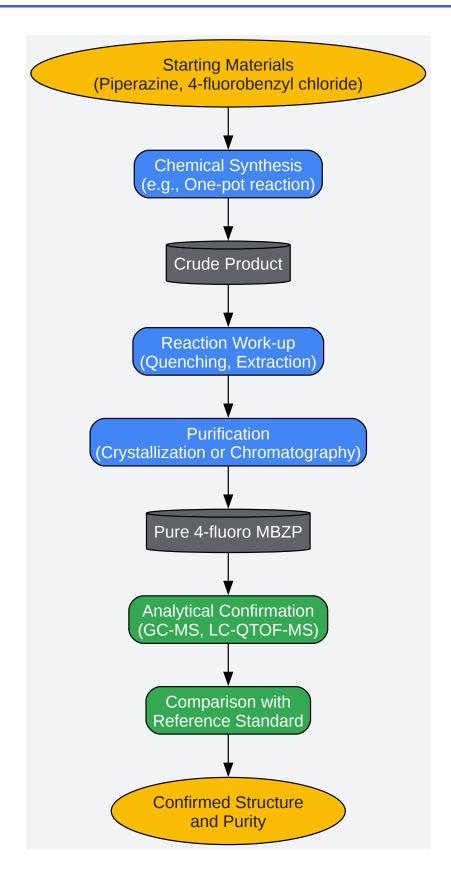




Confirmation Criteria: The analyte is confirmed as 4-fluoro MBZP based on a match of
retention time and mass spectral data between the sample and the reference standard. For
example, in one analysis, the retention time for a sample was 3.76 minutes compared to
3.78 minutes for the standard.

The following diagram outlines a typical workflow from the synthesis of a piperazine derivative to its final analytical confirmation.





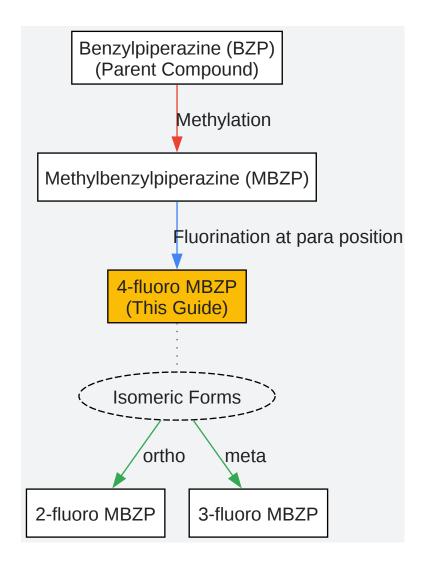
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Caption: General workflow for the synthesis and analysis of **4-fluoro MBZP**.



Structural Relationships

4-fluoro MBZP is part of a larger family of piperazine-based compounds. Its core structure is derived from benzylpiperazine (BZP), a well-known psychoactive substance. The addition of a methyl group to the piperazine ring and a fluorine atom to the benzyl ring distinguishes it from its parent compound and other derivatives.



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References

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